molecular formula C17H18N4O4 B2506006 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide CAS No. 1909677-15-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide

货号: B2506006
CAS 编号: 1909677-15-1
分子量: 342.355
InChI 键: RCJYIRUELDLRJE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a morpholine group at position 6 and a carboxamide linkage to a 2,3-dihydro-1,4-benzodioxin ring. Key physicochemical properties include:

  • Molecular Formula: C₁₃H₁₆N₂O₄
  • Molecular Weight: 264.28 g/mol
  • logP: 0.2761 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors/Donors: 5/1
  • Polar Surface Area: 49.44 Ų .

The benzodioxin moiety contributes to aromatic interactions, while the morpholine group enhances solubility and metabolic stability.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxin Ring: Starting with catechol, the benzodioxin ring is formed through a cyclization reaction with an appropriate dihalide under basic conditions.

    Pyrimidine Core Synthesis: The pyrimidine core is synthesized separately through a condensation reaction involving a suitable aldehyde and guanidine derivative.

    Coupling Reaction: The benzodioxin ring and pyrimidine core are then coupled using a palladium-catalyzed cross-coupling reaction.

    Morpholine Introduction: Finally, the morpholine group is introduced via nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrimidine core, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted morpholine derivatives.

科学研究应用

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

作用机制

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

相似化合物的比较

Comparison with Structural Analogues

Sulfonamide Derivatives with Benzodioxin Moieties

Sulfonamide analogues, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) and its derivatives (e.g., 5a-e ), share the benzodioxin core but differ in functional groups and bioactivity:

Compound Molecular Formula Key Substituents Biological Activity
Target Carboxamide C₁₃H₁₆N₂O₄ 6-Morpholinyl, carboxamide Data not provided in evidence (structural focus)
3 (Sulfonamide) C₁₅H₁₅NO₄S 4-Methylbenzenesulfonyl Antibacterial (E. coli IC₅₀: 9.22 µg/mL; inactive against S. aureus)
5a (N-Bromoethyl derivative) C₁₇H₁₇BrNO₄S Bromoethyl, sulfonyl Potent antibacterial (S. typhi IC₅₀: 13.00 µg/mL; E. coli IC₅₀: 9.66 µg/mL)
5c (N-3-Phenylpropyl derivative) C₂₄H₂₄NO₄S 3-Phenylpropyl, sulfonyl Lipoxygenase inhibition (IC₅₀: 85.79 mM)
5e (N-4-Chlorobenzyl derivative) C₂₁H₁₉ClNO₄S 4-Chlorobenzyl, sulfonyl Lipoxygenase inhibition (IC₅₀: 89.32 mM)

Key Observations :

  • Sulfonamide derivatives exhibit antibacterial activity (Gram-negative specificity) and moderate lipoxygenase inhibition , but the target carboxamide’s activity in these areas remains unexplored .
  • The morpholine group in the target compound may improve solubility compared to sulfonamides, which have higher molecular weights (e.g., 305 g/mol for 3 vs. 264 g/mol for the carboxamide) .

Other Benzodioxin-Containing Carboxamides

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6-dimethylpyrimidine-4-carboxamide (CAS 2415601-35-1) shares the pyrimidine-carboxamide scaffold but differs in substituents:

  • Molecular Formula : C₁₅H₁₅N₃O₃
  • Key Substituents : 5,6-Dimethylpyrimidine

Antihepatotoxic Flavones and Coumarins

Compounds like 3',4'-(1",4"-dioxino)flavone (4f) incorporate the benzodioxin ring but lack the pyrimidine-carboxamide scaffold:

  • Activity : Significant antihepatotoxic effects (comparable to silymarin) via modulation of liver enzymes (SGOT, SGPT) .
  • Comparison : Highlights the benzodioxin ring’s versatility in diverse therapeutic applications, though the target compound’s role in hepatoprotection is unstudied .

Scaffold-Hopping Derivatives

Benzodioxin-containing scaffolds (e.g., [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol) demonstrate utility in PD-1/PD-L1 inhibition, emphasizing the structural adaptability of the benzodioxin moiety in drug design .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Benzodioxin Ring: Essential for aromatic interactions and metabolic stability across diverse applications (antibacterial, antihepatotoxic, immunomodulatory) .
  • Substituent Effects :
    • Sulfonamides : Bulky alkyl/aralkyl groups (e.g., bromoethyl in 5a ) enhance antibacterial potency but reduce solubility .
    • Carboxamides : Morpholine substitution optimizes logP and polar surface area, favoring CNS penetration or oral bioavailability .

生物活性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C24H23N5O3
CAS Number: 1251684-28-2

The compound features a pyrimidine core substituted with a morpholine group and a benzodioxin moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The binding affinity and selectivity for these targets can lead to inhibition or modulation of their activities, impacting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Inhibition of Tumor Growth: Research indicates that this compound exhibits potent inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. It demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 cell line, indicating strong cytotoxicity compared to non-cancerous cells .
  • Mechanisms of Action: The compound was found to induce apoptosis in cancer cells and inhibit key pathways such as matrix metalloproteinases (MMPs), which are implicated in tumor metastasis. Specifically, it showed significant inhibition of MMP-2 and MMP-9 activities .

Selectivity and Safety Profile

The selectivity index of the compound suggests a favorable safety profile, exhibiting significantly lower toxicity against normal cells compared to cancer cells. This characteristic is crucial for developing therapeutic agents that minimize adverse effects while effectively targeting malignant cells .

Table: Summary of Biological Activity Data

Activity Cell Line IC50 (μM) Comments
Anticancer ActivityMDA-MB-231 (TNBC)0.126Strong inhibition of cell proliferation
MCF10A (non-cancer)>2.5Minimal effect observed
MMP InhibitionMMP-2Not specifiedSignificant inhibition noted
MMP-9Not specifiedSignificant inhibition noted

Case Studies

  • Study on TNBC Models: In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound over 30 days resulted in reduced lung metastasis compared to controls . This study underscores the potential application of the compound in metastatic cancer treatment.
  • Comparative Analysis with Standard Treatments: The compound was evaluated against standard chemotherapeutics such as 5-Fluorouracil (5-FU). It exhibited superior growth inhibition in certain cancer cell lines while maintaining a better safety margin .

常见问题

Q. Basic: What synthetic routes are commonly employed for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the benzodioxin and pyrimidine cores. Key steps include:

  • Coupling reactions : Amide bond formation between the pyrimidine-4-carboxylic acid derivative and the benzodioxin-6-amine moiety under activating agents like EDCl/HOBt.
  • Morpholine incorporation : Nucleophilic substitution at the pyrimidine C6 position using morpholine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization to achieve >95% purity.

Q. Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization strategies include:

  • Temperature control : Maintaining 60–80°C during coupling steps to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalytic additives : Using DMAP to accelerate amide bond formation .
  • Real-time monitoring : Employing Thin-Layer Chromatography (TLC) or inline FTIR to track reaction progress and adjust stoichiometry .

Q. Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Technique Purpose Key Data
¹H/¹³C NMR Confirm molecular structureChemical shifts for benzodioxin (δ 4.2–4.5 ppm, OCH₂), morpholine (δ 3.6–3.8 ppm, NCH₂), and pyrimidine (δ 8.2–8.5 ppm, aromatic H) .
HPLC Purity analysisRetention time matching reference standard; >95% purity threshold.
Mass Spectrometry Molecular weight verification[M+H]⁺ peak at m/z 384.3 (calculated for C₁₈H₁₇N₃O₄) .

Q. Advanced: How should researchers address contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation)?

Methodological considerations for resolving discrepancies:

  • Assay standardization : Validate enzyme inhibition protocols (e.g., ATP concentration, pH) to ensure reproducibility .
  • Structural analogs : Compare activity of derivatives to isolate the impact of substituents (e.g., morpholine vs. piperidine) .
  • Computational modeling : Use molecular docking to predict binding affinities and identify key interactions (e.g., hydrogen bonding with kinase active sites) .

Q. Basic: What structural features influence the compound’s biological activity?

  • Benzodioxin moiety : Enhances lipophilicity and membrane permeability.
  • Morpholine ring : Participates in hydrogen bonding with target enzymes (e.g., kinases).
  • Pyrimidine core : Acts as a scaffold for π-π stacking in enzyme active sites .

Q. Advanced: What strategies can enhance selectivity for specific molecular targets (e.g., kinase isoforms)?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine C2 position to improve steric complementarity.
  • Dynamic binding studies : Use Surface Plasmon Resonance (SPR) to measure on/off rates and refine structure-activity relationships (SAR) .

Q. Basic: How stable is the compound under varying storage and experimental conditions?

  • Thermal stability : Degrades above 150°C; store at -20°C under inert gas.
  • pH sensitivity : Hydrolyzes in strongly acidic/basic conditions (pH <3 or >10).
  • Light sensitivity : Protect from UV exposure to prevent photodegradation of the benzodioxin ring .

Q. Advanced: How can conflicting data on enzyme inhibition potency be resolved?

  • Dose-response curves : Re-evaluate IC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM).
  • Orthogonal assays : Validate results using fluorescence polarization (FP) and radiometric assays .
  • Crystallography : Resolve X-ray structures of compound-enzyme complexes to identify binding pose variations .

属性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-17(20-12-1-2-14-15(9-12)25-8-7-24-14)13-10-16(19-11-18-13)21-3-5-23-6-4-21/h1-2,9-11H,3-8H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJYIRUELDLRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。